Boron triiodide

描述

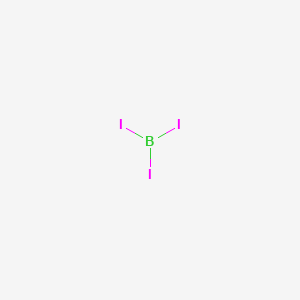

Boron triiodide is a chemical compound consisting of boron and iodine with the chemical formula BI₃. It is a crystalline solid with a trigonal planar molecular geometry. This compound is known for its strong Lewis acid properties and is soluble in carbon disulfide, chloroform, and benzene .

Synthetic Routes and Reaction Conditions:

Direct Synthesis: this compound can be prepared by the direct reaction of boron with iodine at elevated temperatures around 209.5°C (409.1°F).

Hydroiodic Acid Method: Another method involves reacting hydroiodic acid with boron trichloride at high temperatures: [ 3HI + BCl₃ \rightarrow BI₃ + 3HCl ]

Lithium Borohydride Method: this compound can also be synthesized by reacting lithium borohydride with iodine, producing lithium iodide, hydrogen, and hydrogen iodide as by-products.

Industrial Production Methods:

- Industrially, this compound is produced using similar methods but on a larger scale, ensuring purity and yield through controlled reaction conditions and purification processes.

Types of Reactions:

Hydrolysis: this compound reacts with water, decomposing into boric acid and hydriodic acid: [ BI₃ + 3H₂O \rightarrow B(OH)₃ + 3HI ]

Lewis Acid Reactions: As a strong Lewis acid, this compound can react with various Lewis bases, forming adducts.

Cleavage Reactions: this compound is used to cleave C-O bonds in ethers, esters, and alcohols, converting them into alkyl iodides.

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Lewis Bases: For forming adducts.

Organic Compounds: For cleavage reactions, typically performed under controlled conditions to ensure complete conversion.

Major Products:

Boric Acid and Hydriodic Acid: From hydrolysis.

Alkyl Iodides: From cleavage reactions.

科学研究应用

Organic Synthesis

Boron triiodide serves as a potent reagent in organic chemistry, primarily due to its ability to cleave C-O bonds in ethers, esters, and alcohols. This property facilitates the conversion of these compounds into alkyl iodides, which are valuable intermediates in further chemical transformations.

Electrocatalysis

Recent studies have highlighted the role of this compound in the synthesis of transition metal borides, which are crucial for electrocatalytic applications. For instance:

- Topotactic Borodization : A novel method using BI₃ allows for the conversion of metal foams into metal borides at relatively low temperatures while preserving their morphology. The resulting nickel boride (Ni₃B) demonstrated excellent stability and activity in oxygen evolution reactions (OER) .

| Metal Boride | Synthesis Temperature | Application |

|---|---|---|

| Ni₃B | ~700 K | OER |

| Fe₂B | 1073 K | OER |

| Co₂B | 1073 K | OER |

Nitroarene Reduction

This compound has been employed as a reducing agent for nitroarenes, converting them into anilines without the need for transition metals. The reduction process involves generating BI₃ in situ from potassium borohydride and iodine, yielding high conversions under optimized conditions:

- Optimal Conditions : Using 2.5 equivalents of BI₃ was found to be effective for this transformation, resulting in significant yields of aniline derivatives .

Electrocatalysis Study

A study demonstrated that nickel boride synthesized via topotactic reactions using this compound exhibited remarkable performance as a support material for oxygen evolution reactions. The composite electrocatalysts showed current densities comparable to pure iridium oxide at lower mass loadings .

Nitroarene Reduction Study

In another investigation, the reduction of nitroarenes using in situ-generated this compound was explored. The mechanism involved nucleophilic attack by iodide on nitroarene-coordinated BI₃, leading to the formation of an amine product and iodine as a byproduct . This method highlights the practical use of BI₃ in synthetic organic chemistry due to its efficiency and low toxicity of byproducts.

Toxicological Profile

Despite its utility, this compound is classified as corrosive and poses health risks upon exposure. It can cause systemic effects, necessitating careful handling practices to mitigate potential health hazards associated with this compound.

作用机制

Boron triiodide exerts its effects primarily through its strong Lewis acid properties. It can accept electron pairs from Lewis bases, forming stable adducts. In cleavage reactions, this compound facilitates the breaking of C-O bonds by coordinating with the oxygen atom, making the bond more susceptible to cleavage .

相似化合物的比较

- Boron Trifluoride (BF₃)

- Boron Trichloride (BCl₃)

- Boron Tribromide (BBr₃)

Comparison:

- Lewis Acidity: Boron triiodide is a stronger Lewis acid compared to boron trifluoride and boron trichloride due to the larger size and lower electronegativity of iodine.

- Reactivity: this compound is more reactive in hydrolysis reactions compared to its halide counterparts, forming boric acid and hydriodic acid readily .

- Applications: While all these compounds are used as reagents and catalysts, this compound’s unique reactivity makes it particularly useful in specific organic synthesis and material science applications .

This compound stands out due to its strong Lewis acid properties and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

生物活性

Boron triiodide (BI₃) is a chemical compound notable for its strong Lewis acid properties and its role in various chemical reactions, particularly in organic synthesis. This article delves into the biological activity of BI₃, exploring its mechanisms of action, potential applications, and relevant research findings.

This compound is characterized by its molecular formula BI₃, a molecular weight of 391.52 g/mol, and a crystalline solid appearance that is typically white. It has a melting point between 43-44 °C and decomposes upon heating, reacting vigorously with water to produce hydroiodic acid and boric acid. Its reactivity stems from the electron deficiency of boron atoms, making it highly reactive with Lewis bases to form various complexes.

Synthesis Methods

BI₃ can be synthesized through several methods, including direct reaction of boron with iodine or through the hydrolysis of boron tribromide. The synthesis method affects the purity and yield of the final product, which is crucial for its application in biological systems.

Research indicates that BI₃ can act as an effective reducing agent in certain organic reactions, particularly in the reduction of nitroarenes. In one study, BI₃ was generated in situ from potassium borohydride (KBH₄) and iodine (I₂), demonstrating its ability to reduce nitro groups to amines effectively . This reaction showcases BI₃'s unique role as a catalyst rather than a classical reductant.

Case Studies

- Electrocatalysis : A study demonstrated that BI₃ could assist in the synthesis of transition metal borides via a topotactic reaction route. This method allowed for the formation of metal borides at lower temperatures while preserving the morphology of the reactant metals. The resulting metal borides exhibited good stability and catalytic activity in electrochemical reactions such as oxygen evolution reaction (OER) .

- Nitroarene Reduction : In another investigation, BI₃ was shown to facilitate the reduction of various nitroarenes to their corresponding amines. The optimal conditions for this reaction involved using 2.5 equivalents of BI₃, which produced significant yields of aniline derivatives .

Toxicological Profile

Despite its utility in organic synthesis, BI₃ is classified as corrosive and poses health risks upon exposure. The toxicological profile indicates potential systemic effects, including immunological and neurological impacts . The compound's reactivity with biological tissues necessitates careful handling to mitigate health risks associated with exposure.

Comparative Analysis with Other Boron Compounds

This compound shares similarities with other boron halides but exhibits unique characteristics that enhance its utility in specific applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Boron Trifluoride | BF₃ | Stronger Lewis acid; widely used in gas-phase reactions |

| Boron Tribromide | BBr₃ | Less reactive; utilized in organic synthesis |

| Boron Trichloride | BCl₃ | Highly reactive; less selective than BI₃ |

The ability of BI₃ to form stable complexes with nitrogen donors distinguishes it from these compounds and highlights its value in organic chemistry.

属性

IUPAC Name |

triiodoborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BI3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEKEHSRPZAOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BI3 | |

| Record name | boron iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065519 | |

| Record name | Borane, triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink crystals that react with water; [MSDSonline] | |

| Record name | Boron triiodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13517-10-7 | |

| Record name | Boron triiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13517-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borane, triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013517107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, triiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borane, triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。